
(2-Bromo-3-oxobutyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-3-oxobutyl) acetate is an organic compound with the molecular formula C6H9BrO3 It is a derivative of butyl acetate, where the butyl group is substituted with a bromo and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-oxobutyl) acetate typically involves the bromination of 3-oxobutyl acetate. One common method is the reaction of 3-oxobutyl acetate with bromine in the presence of a catalyst such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-3-oxobutyl) acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted acetates.
Reduction: Formation of (2-Bromo-3-hydroxybutyl) acetate.
Oxidation: Formation of (2-Bromo-3-oxobutyric) acid.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-3-oxobutyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (2-Bromo-3-oxobutyl) acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-3-oxobutyl) acetate
- (2-Iodo-3-oxobutyl) acetate
- (2-Bromo-3-hydroxybutyl) acetate
Uniqueness
(2-Bromo-3-oxobutyl) acetate is unique due to its specific reactivity profile, which is influenced by the presence of both the bromo and oxo groups. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions.
Eigenschaften
CAS-Nummer |
648432-78-4 |
|---|---|
Molekularformel |
C6H9BrO3 |
Molekulargewicht |
209.04 g/mol |
IUPAC-Name |
(2-bromo-3-oxobutyl) acetate |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)6(7)3-10-5(2)9/h6H,3H2,1-2H3 |
InChI-Schlüssel |
AZSCKBODRKBTOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(COC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



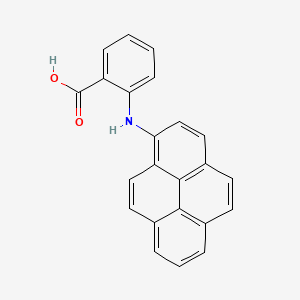
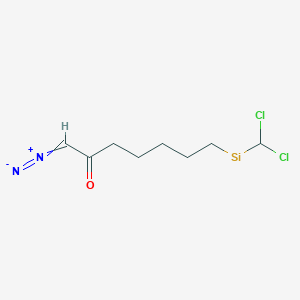
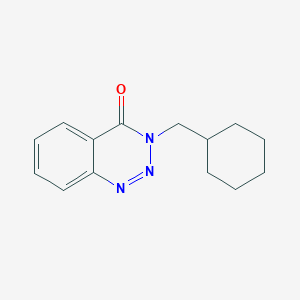
![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
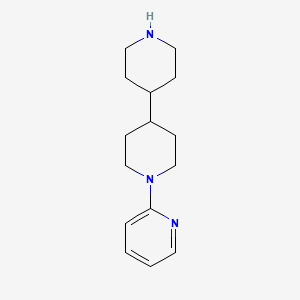
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)
![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)

![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)
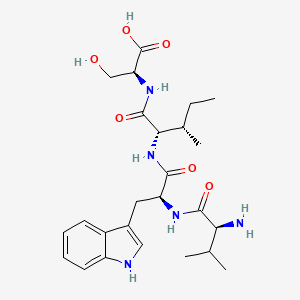
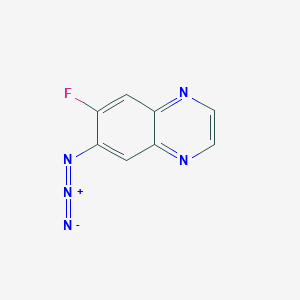
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
